![molecular formula C23H28F3N5O3 B2488286 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 2034525-46-5](/img/structure/B2488286.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone
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Description
Pyrazole derivatives are a significant class of nitrogen-containing heterocycles with a wide range of biological and pharmacological activities. They are studied extensively for their diverse chemical reactions and properties, making them valuable in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves ring closure reactions, starting from specific precursors such as hydrazines and β-diketones or β-keto esters. For example, Halim and Ibrahim (2022) described the synthesis of a novel pyrazole derivative through ring opening followed by ring closure reactions, highlighting the complexity and creativity required in synthetic chemistry (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques, including NMR, MS, and IR spectra, complemented by X-ray crystallography for solid-state structures. These techniques help in confirming the structure of synthesized compounds and understanding their geometric and electronic configurations, as demonstrated by Cao et al. (2010) in their study on the crystal structure of a pyrazole derivative (Cao et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N5O3/c24-23(25,26)16-2-3-20(27-14-16)34-18-6-11-29(12-7-18)17-4-9-30(10-5-17)21(32)19-15-28-31-8-1-13-33-22(19)31/h2-3,14-15,17-18H,1,4-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPKKACRFNUMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(CC3)N4CCC(CC4)OC5=NC=C(C=C5)C(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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